molecular formula C13H20FN3 B3135621 3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine CAS No. 40255-43-4

3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine

Cat. No.: B3135621
CAS No.: 40255-43-4
M. Wt: 237.32 g/mol
InChI Key: ZIMZCTNITGRQJE-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 4-fluorophenylpiperazine with a suitable propylamine derivative. One common method includes the nucleophilic substitution reaction where 4-fluorophenylpiperazine is reacted with 3-chloropropylamine under basic conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural stability. The compound may act as an agonist or antagonist, modulating the activity of the target pathways .

Comparison with Similar Compounds

Similar Compounds

    3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine: Similar structure with a fluorine atom at a different position on the phenyl ring.

    3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine: Contains a chlorine atom instead of fluorine.

    3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-amine: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine imparts unique electronic properties, enhancing its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for research in drug development and other scientific applications .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c14-12-2-4-13(5-3-12)17-10-8-16(9-11-17)7-1-6-15/h2-5H,1,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMZCTNITGRQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266450
Record name 4-(4-Fluorophenyl)-1-piperazinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40255-43-4
Record name 4-(4-Fluorophenyl)-1-piperazinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40255-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-1-piperazinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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